Mitragynine

Vue d'ensemble

Description

Méthodes De Préparation

La mitragynine peut être extraite des feuilles de Mitragyna speciosa à l'aide de diverses méthodes. Les techniques d'extraction courantes comprennent l'extraction par solvant, l'extraction rapide par solvant (ASE) et l'extraction assistée par ultrasons (UAE) . La synthèse chimique de la this compound implique l'utilisation d'hétérocycles d'amines aromatiques, qui jouent un rôle crucial dans la stimulation des récepteurs opioïdes . Les méthodes de production industrielle visent à optimiser ces techniques d'extraction pour garantir un rendement et une pureté élevés du composé .

Analyse Des Réactions Chimiques

Phase I Metabolism

Mitragynine undergoes hydrolysis and oxidation primarily mediated by cytochrome P450 (CYP) enzymes:

CYP3A4 is the dominant isoform, contributing 70–90% of total metabolism . this compound inhibits CYP enzymes noncompetitively, raising risks for drug-drug interactions (e.g., Ki for CYP3A4 = 8.2 μM) .

Phase II Metabolism

Phase I metabolites undergo conjugation:

-

Glucuronidation : UDP-glucuronosyltransferases (UGTs) add glucuronic acid to hydroxyl groups.

-

Sulfation : Sulfotransferases (SULTs) catalyze sulfate group attachment.

Over 90% of urinary metabolites are glucuronide/sulfate conjugates .

Synthetic Routes

Total synthesis strategies for this compound include:

Route B: Cook et al. (2007)

-

Pictet-Spengler reaction : Combines 2-iodo-3-methoxyaniline with TMS-propargyl-Schöllkopf auxiliary.

-

Ni(COD)₂-mediated Heck cyclization : Constructs the indole-piperidine framework .

Pharmacokinetic Parameters

| Parameter | Human Data (Mean ± SD) |

|---|---|

| Half-life (t₁/₂) | 23.24 ± 16.07 h |

| Volume of dist. | 38.04 ± 24.32 L/kg |

| Clearance (CL) | 1.4 ± 0.73 L/h |

| Bioavailability | 21% |

Peak plasma concentration (Tₘₐₓ) occurs at 0.83 ± 0.35 h post-administration .

Enzyme Interaction Data

This compound also induces CYP1A2 mRNA expression by 2.5-fold, potentially altering theophylline or clozapine metabolism .

Applications De Recherche Scientifique

Pharmacological Properties

Mitragynine exhibits a complex pharmacological profile, acting as a partial agonist at mu-opioid receptors while also influencing other receptor systems. Key findings from various studies highlight its analgesic, stimulant, and sedative effects:

- Analgesic Effects : this compound has been shown to induce antinociception in animal models, suggesting its potential as an analgesic agent. Research indicates that its pain-relieving properties may involve supraspinal opioid systems, making it a candidate for pain management therapies .

- Stimulant Properties : At lower doses, this compound may produce stimulant-like effects similar to caffeine, enhancing mood and social interactions without significant impairment of cognitive functions .

- Sedative Effects : Higher doses of this compound can lead to sedative effects, which may be beneficial in managing conditions such as anxiety and insomnia .

Clinical Implications

The clinical implications of this compound use are still being explored. Some notable applications include:

- Pain Management : Given its analgesic properties, this compound could serve as an alternative treatment for chronic pain conditions, particularly in patients who are resistant to conventional opioid therapies .

- Substance Use Disorder : Preliminary evidence suggests that this compound might help reduce cravings and withdrawal symptoms associated with opioid dependence, potentially aiding in addiction recovery programs .

- Psychiatric Disorders : There is emerging interest in the use of this compound for managing anxiety and depression due to its mood-enhancing effects at lower doses .

Case Studies and Research Findings

Several case studies and research findings have contributed to our understanding of this compound's applications:

Mécanisme D'action

Mitragynine exerts its effects primarily by binding to opioid receptors in the brain . It acts as an agonist at the µ-opioid receptor, which is responsible for mediating analgesic effects . The compound also interacts with δ and κ opioid receptors, contributing to its overall pharmacological profile . The binding of this compound to these receptors prevents the transmission of pain signals to the brain, thereby providing analgesic effects .

Comparaison Avec Des Composés Similaires

La mitragynine est souvent comparée à d'autres alcaloïdes indoliques tels que la speciogynine, la speciociliatine et la mitraciliatine . Ces composés partagent une structure de base similaire mais diffèrent dans leurs configurations stéréochimiques, ce qui peut entraîner des variations dans leur bioactivité . Par exemple, la speciociliatine a un arrangement spatial différent par rapport à la this compound, ce qui se traduit par des propriétés pharmacologiques distinctes . La this compound est unique dans sa capacité à agir comme un agoniste partiel des récepteurs opioïdes, offrant des effets analgésiques avec des symptômes de sevrage plus légers que les opioïdes traditionnels .

Activité Biologique

Mitragynine, the principal alkaloid derived from the leaves of Mitragyna speciosa, commonly known as kratom, has garnered significant attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanism of action, and potential therapeutic applications.

Overview of this compound

This compound is characterized as a partial agonist at opioid receptors, which contributes to its analgesic and stimulant properties. It has been found to exhibit a range of pharmacological activities including analgesic , anti-inflammatory , antidepressant , and anticancer effects. However, it also poses risks of toxicity and dependence, necessitating careful consideration in its use.

1. Analgesic Activity

This compound has been shown to alleviate pain through its action on opioid receptors. Studies indicate that it can produce effects similar to those of traditional opioids but with a lower risk of respiratory depression. For instance, a study demonstrated that this compound significantly reduced pain responses in animal models, suggesting its potential as an alternative pain management therapy .

2. Anticancer Properties

Research has highlighted this compound's potential anticancer effects. In vitro studies indicated that this compound inhibits the proliferation of cancer cells such as HCT116 (colon cancer) and K562 (leukemia) with IC50 values of 42.2 μM and 25.2 μM, respectively . The selectivity index for HCT116 cells was noted to be 4.47, indicating a preferential action against these cancer cells.

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| K562 | 25.2 | - |

| HCT116 | 42.2 | 4.47 |

3. Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties by inhibiting the expression of COX-2 mRNA in response to lipopolysaccharide (LPS) stimulation, leading to decreased production of prostaglandin E2 (PGE2) . This suggests its potential utility in treating inflammatory conditions.

4. Cognitive Effects

The cognitive effects of this compound are mixed; while some studies indicate it may enhance cognitive function, others suggest adverse impacts on memory and learning processes . The balance between its stimulant effects and potential neurotoxicity remains an area for further research.

This compound exerts its biological effects primarily through interaction with opioid receptors (μ, δ, and κ), as well as influencing neuronal calcium channels and modulating cyclic AMP levels . This multifaceted mechanism underlies both its therapeutic benefits and risks.

Toxicity and Side Effects

Despite its therapeutic potential, this compound is associated with several adverse effects, particularly at higher doses. Research indicates that doses around 100 mg/kg can lead to hematological changes and signs of toxicity in animal models . Symptoms may include nausea, vomiting, constipation, and in severe cases, respiratory depression.

Case Studies

A notable case study involved the examination of kratom use among individuals with chronic pain conditions. Participants reported significant pain relief; however, some experienced withdrawal symptoms upon cessation of use, highlighting the compound's addictive potential .

Propriétés

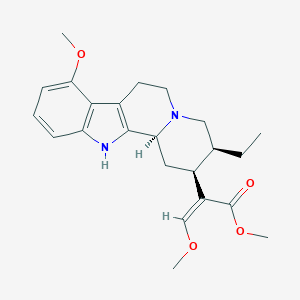

IUPAC Name |

methyl (E)-2-[(2S,3S,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELBFTMXCIIKKX-QVRQZEMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN2CCC3=C([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=C3C(=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701032140 | |

| Record name | Mitragynine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

235 °C at 5 mm Hg | |

| Record name | Mitragynine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7901 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in alcohol, chloroform, acetic acid | |

| Record name | Mitragynine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7901 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... Mitragynine (MIT), a mu-opioid agonist with antinociceptive and antitussive properties..., Mitragynine, the major alkaloid identified from Kratom, has been reported as a partial opioid agonist producing similar effects to morphine. An interesting minor alkaloid of Kratom, 7-hydroxymitragynine, has been reported to be more potent than morphine. Both Kratom alkaloids are reported to activate supraspinal mu- and delta- opioid receptors, explaining their use by chronic narcotics users to ameliorate opioid withdrawal symptoms. | |

| Record name | Mitragynine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7901 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White amorphous powder | |

CAS No. |

4098-40-2, 6202-22-8 | |

| Record name | (-)-Mitragynine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4098-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mitragynine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004098402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mitragynine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (all-S,E)-16,17-Didehydro-9,17-dimethoxy-17,18-seco-20α-yohimban-16-carbonsäuremethylester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MITRAGYNINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP479K822J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mitragynine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7901 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mitragynine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

104 °C | |

| Record name | Mitragynine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7901 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.